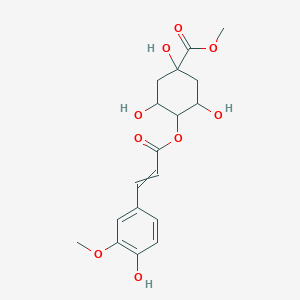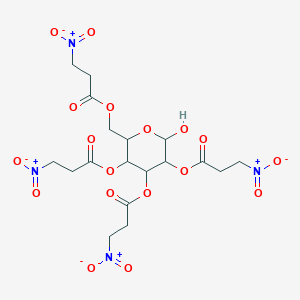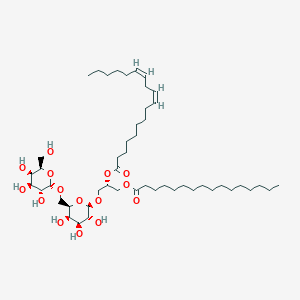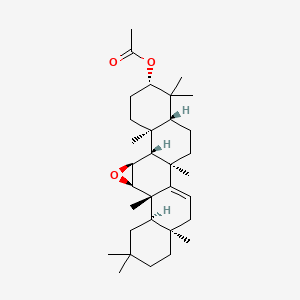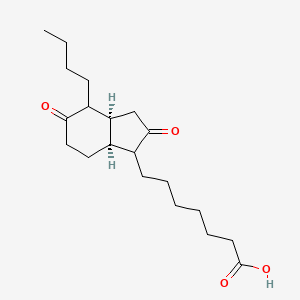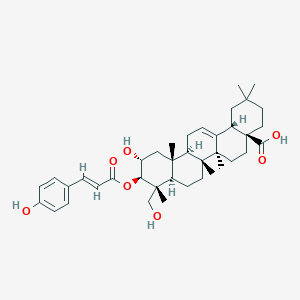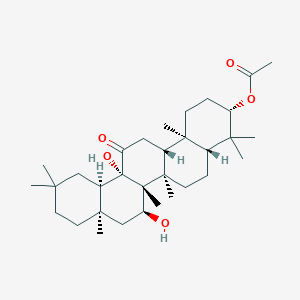
RCS-4 N-pentanoic acid metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCS-4 N-pentanoic acid-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. RCS-4 N-pentanoic acid metabolite is an expected phase I metabolite of RCS-4, a synthetic cannabinoid that has been detected in herbal mixtures.
Applications De Recherche Scientifique
Identification of Metabolites
- Metabolite Identification : RCS-4 (3-(4-methoxybenzoyl)-1-pentylindole), a synthetic indole-derived cannabimimetic, was analyzed using gas chromatography-mass spectrometry to identify its metabolites in urine samples. These metabolites were tentatively identified as products of various biotransformations, including aromatic monohydroxylation, dihydroxylation, aromatic hydroxylation/oxidation of the N-pentyl chain to a ketone, O-demethylation, and others. This research is crucial for understanding the metabolism of RCS-4 in the human body (Kavanagh et al., 2012).
Analytical Techniques
- Analytical Technique Comparison : A study compared two analytical techniques, UHPSFC-MS/MS and UHPLC-MS/MS, for determining synthetic cannabinoids and metabolites in urine. This included analysis of RCS-4 N-pentanoic acid metabolite among others. This kind of research aids in enhancing the accuracy and reliability of drug testing (Berg et al., 2016).
Pharmacokinetics and Metabolism Studies
- Pharmacokinetic Properties Study : Research on the synthetic cannabinoid JWH-018, including its pentanoic acid metabolite, aimed to understand its pharmacokinetics and toxicology. This is vital for understanding the effects of synthetic cannabinoids in the human body and for drug testing purposes (Toennes et al., 2017).
Forensic Toxicology
- Driving Impairment Analysis : A study analyzed synthetic cannabinoid metabolites, including RCS-4 N-pentanoic acid, in urine samples from individuals suspected of driving impaired. This research helps in forensic toxicology to assess the use of these substances in driving impairment cases (Davies et al., 2016).
Propriétés
Formule moléculaire |
C21H16D5NO4 |
|---|---|
Poids moléculaire |
356.4 |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D |
Clé InChI |
CJXFWFGLGOBGBR-RYNKYBBCSA-N |
SMILES |
O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonymes |
5-(3-(4-methoxybenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



